molecular formula C13H18N2O2 B6628751 Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate

Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate

Cat. No.: B6628751
M. Wt: 234.29 g/mol
InChI Key: FBZXMEWNGPEFKT-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring, a pyridine ring, and a carboxylate ester group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate typically involves the reaction of 2-methylpiperidine with pyridine-4-carboxylic acid methyl ester. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol . The reaction may also require a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow synthesis. This method offers several advantages, including shorter reaction times, increased safety, and reduced waste . The continuous flow setup involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, at high temperatures. The product is then collected and purified through simple solvent removal techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in a variety of functionalized piperidine or pyridine derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine and pyridine rings allow the compound to bind to various enzymes, receptors, or other proteins, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate is unique due to its combination of a piperidine ring, a pyridine ring, and a carboxylate ester group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-5-3-4-8-15(10)12-9-11(6-7-14-12)13(16)17-2/h6-7,9-10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZXMEWNGPEFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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